Home > Products > Screening Compounds P9602 > 5-Aminoadamantane-1,3-diol
5-Aminoadamantane-1,3-diol -

5-Aminoadamantane-1,3-diol

Catalog Number: EVT-8873661
CAS Number:
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Aminoadamantane-1,3-diol, also known as 5-Aminotricyclo[3.3.1.1^3,7]decane-1,3-diol, is a compound characterized by its unique adamantane structure, which contributes to its chemical and physical properties. This compound is classified as an amino alcohol due to the presence of both amino and hydroxyl functional groups. Its molecular formula is C10H17NO2C_{10}H_{17}NO_2, and it has a molecular weight of 183.25 g/mol .

Source and Classification

This compound can be sourced from various chemical suppliers and is categorized under miscellaneous compounds in chemical databases. It is particularly noted for its role as an intermediate in the synthesis of Hydroxy Vildagliptin, a DPP-4 enzyme inhibitor used in the treatment of type 2 diabetes mellitus . The classification of 5-Aminoadamantane-1,3-diol highlights its potential applications in medicinal chemistry and biochemistry.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Aminoadamantane-1,3-diol typically involves several methods:

  1. Radical Functionalization: One common approach is the radical-based functionalization of adamantane. This involves subjecting adamantane to radical reactions to introduce amino and hydroxyl groups.
  2. Reductive Amination: This method may involve the reaction of an aldehyde with an amine in the presence of reducing agents like sodium triacetoxyborohydride, enabling the formation of the desired amine product .
  3. Imine Reductase Catalysis: A more specific route includes using imine reductase catalysis for the final reduction step to produce amino-diols effectively .

These methods can vary in yield and purity depending on the reaction conditions and reagents used.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Aminoadamantane-1,3-diol features a tricyclic framework typical of adamantane derivatives. The key attributes include:

  • Molecular Formula: C10H17NO2C_{10}H_{17}NO_2
  • Molecular Weight: 183.25 g/mol
  • Functional Groups: Contains both amino (-NH2) and hydroxyl (-OH) groups.

The structural integrity provided by the adamantane core contributes to its stability and reactivity in various chemical environments .

Chemical Reactions Analysis

Reactions and Technical Details

5-Aminoadamantane-1,3-diol can undergo several significant chemical reactions:

  1. Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  2. Reduction: The amino group can be reduced to generate secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
  3. Nucleophilic Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule .

These reactions enhance the versatility of 5-Aminoadamantane-1,3-diol in synthetic chemistry.

Mechanism of Action

The mechanism of action for 5-Aminoadamantane-1,3-diol primarily relates to its role as a precursor in synthesizing biologically active compounds like Hydroxy Vildagliptin. The presence of both an amino group and a hydroxyl group allows it to interact with biological targets effectively, potentially influencing enzymatic activity related to glucose metabolism .

The specific pathways through which this compound exerts its effects are still under investigation but are expected to involve modulation of enzyme activities related to diabetes management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid.
  • Storage Conditions: Recommended storage at 2-8°C in a refrigerator.

Chemical Properties

  • Solubility: Generally soluble in polar solvents due to the presence of hydroxyl groups.
  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to its functional groups.

These properties make it suitable for various applications in scientific research and pharmaceutical development .

Applications

5-Aminoadamantane-1,3-diol finds significant applications in scientific research, particularly in medicinal chemistry:

  • Intermediate for Drug Synthesis: It serves as an intermediate in synthesizing Hydroxy Vildagliptin, which has therapeutic applications as a DPP-4 inhibitor for type 2 diabetes treatment.
  • Research Tool: Its unique structural properties allow it to be used as a building block for developing new drugs with potential neuroprotective or anti-cancer activities.

The versatility of this compound underscores its importance in ongoing research within pharmaceutical sciences .

Historical Context and Evolution of Adamantane Derivatives in Medicinal Chemistry

Role of Adamantane Scaffolds in Early Antiviral Drug Development

The medicinal utility of adamantane (tricyclo[3.3.1.1³,⁷]decane) began with its isolation from petroleum sources in 1933 and subsequent large-scale synthesis via tetrahydrodicyclopentadiene rearrangement in 1957. This hydrocarbon’s unique cage-like structure—characterized by rigidity, high lipophilicity (log P ≈ 4.3), and three-dimensional symmetry—provided an ideal scaffold for bioactive molecule design. The breakthrough came in 1964 when 1-aminoadamantane (amantadine) demonstrated potent activity against Influenza A virus strains. Amantadine’s mechanism involved blocking the M2 proton channel, which disrupted viral uncoating and replication. By 1966, amantadine received FDA approval as the first adamantane-based antiviral drug. Its structural analog, rimantadine (α-methyl-1-adamantylmethylamine), followed with improved tolerability due to reduced central nervous system penetration. Both agents functioned as viral viroporin inhibitors, establishing adamantane as a privileged scaffold in antiviral design [3] [5].

Table 1: Key Milestones in Early Adamantane-Based Antiviral Development

YearEventSignificance
1933Isolation of adamantane from petroleumEnabled systematic study of adamantane chemistry
1957Schleyer’s synthesis of adamantaneMade adamantane derivatives widely accessible
1964Discovery of amantadine’s anti-Influenza A activityFirst evidence of adamantane’s medicinal potential
1966FDA approval of amantadine (Symmetrel®)First clinically used adamantane derivative
1987Rimantadine approvalImproved safety profile over amantadine

Emergence of Aminoadamantanes as Pharmacological Agents

Aminoadamantanes evolved beyond virology when amantadine serendipitously alleviated Parkinson’s disease symptoms in 1969. This discovery revealed aminoadamantanes’ ability to modulate central nervous system targets—specifically, low-affinity, non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors. NMDA receptor overactivation leads to excitotoxic neuronal damage, implicating it in neurodegenerative pathologies. Memantine (1-amino-3,5-dimethyladamantane), developed in the 1980s, refined this action with superior voltage dependence and kinetics. Its 3,5-dimethyl substitutions optimized receptor binding, allowing rapid off-rates that preserved physiological NMDA function while preventing pathological calcium influx. Memantine gained FDA approval for moderate-to-severe Alzheimer’s disease in 2003, validating aminoadamantanes as neurotherapeutic agents. The core pharmacophore—a primary amine anchored to the adamantane bridgehead—proved critical for ion channel interactions, while the hydrocarbon cage enhanced blood-brain barrier permeability via membrane partitioning [4] [5] [6].

Table 2: Comparative Properties of First-Generation Aminoadamantanes

PropertyAmantadineMemantinePharmacological Impact
Structure1-Aminoadamantane1-Amino-3,5-dimethyladamantaneMemantine’s substitutions enhance NMDA receptor kinetics
log P2.43.0Increased lipophilicity improves CNS penetration
Primary TargetInfluenza A M2 channelNMDA receptorShift from antiviral to neuroprotective applications
Clinical UseInfluenza A prophylaxisAlzheimer’s disease, Parkinson’sExpanded neurodegenerative disease indications

Transition from Amantadine to Functionalized Derivatives: Rationale for Hydroxyl and Amino Modifications

The evolution toward multifunctional aminoadamantanes addressed limitations of first-generation agents:

  • Limited Target Engagement: Amantadine and memantine primarily modulated single targets (M2 channel or NMDA receptors), insufficient for multifactorial diseases like Alzheimer’s.
  • Suboptimal Pharmacokinetics: High lipophilicity risked nonspecific membrane effects, while low water solubility complicated formulation.
  • Lack of Disease-Modifying Effects: Symptomatic relief failed to halt neurodegeneration progression.

Functionalization at C-1 (amino) and C-3,5 (hydroxyl) positions emerged as a strategic solution. The introduction of hydroxyl groups (-OH) enhanced hydrophilicity and provided hydrogen-bonding sites for targeted protein interactions. Molecular dynamics simulations confirmed that hydroxylated adamantanes maintain bilayer partitioning but shift localization toward membrane-water interfaces, optimizing access to extracellular domains of transmembrane proteins like NMDA receptors and butyrylcholinesterase (BChE) [4]. Simultaneously, retaining the primary amine preserved ion channel modulation. This dual modification enabled polypharmacology:

  • BChE Inhibition: Hydroxyl groups allowed hydrogen bonding with BChE’s peripheral anionic site, unreachable with unmodified aminoadamantanes [2].
  • Microtubule Stabilization: Derivatives like 5-aminoadamantane-1,3-diol promoted tubulin polymerization, counteracting tauopathy-induced transport deficits [2] [5].
  • Mitochondrial Protection: Diol modifications enhanced antioxidant capacity, reducing calcium-induced neuronal stress [5].

Table 3: Impact of Hydroxyl/Amino Modifications on Aminoadamantane Pharmacology

DerivativeModificationsEnhanced ActivitiesStructural Rationale
Memantine3,5-dimethylNMDA receptor antagonismSteric hindrance optimizes channel block kinetics
5-Aminoadamantane-1,3-diol1-amino, 3-OH, 5-OH1. Selective BChE inhibition (IC₅₀ ~7–20 μM)2. Microtubule stabilization3. Calcium overload protectionHydroxyl groups enable H-bonding with BChE and tubulin; increased polarity improves selectivity
C-2h conjugateAminoadamantane-carbazole + spacerMultitarget engagement: NMDA block, BChE inhibition, tubulin stabilizationSpacer separates pharmacophores for independent target binding

The synergy between the adamantane cage’s membrane permeability, the amine’s ion channel activity, and hydroxyl groups’ target specificity positioned 5-aminoadamantane-1,3-diol as a prototype for next-generation neurotherapeutics. Its capacity to simultaneously address cholinergic deficits (via BChE inhibition), excitotoxicity (via NMDA modulation), and cytoskeletal integrity (via microtubule stabilization) exemplifies the rational design of multitarget adamantane derivatives [2] [5].

Properties

Product Name

5-Aminoadamantane-1,3-diol

IUPAC Name

5-aminoadamantane-1,3-diol

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

InChI

InChI=1S/C10H17NO2/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,12-13H,1-6,11H2

InChI Key

OTHKXWALZCWLGM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.